

# Spectroscopic Profile of (E)-5-Tetradecene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (E)-5-Tetradecene

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This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-5-tetradecene**. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of **(E)-5-tetradecene** in research and development settings.

## Chemical Structure and Properties

**(E)-5-Tetradecene** is a long-chain unsaturated hydrocarbon with the following key characteristics:

Property	Value
Chemical Formula	C <sub>14</sub> H <sub>28</sub>
Molecular Weight	196.37 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	41446-66-6 <a href="#">[1]</a> <a href="#">[2]</a>
Structure	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH=CH(CH <sub>2</sub> ) <sub>7</sub> CH <sub>3</sub>
Stereochemistry	trans (E) configuration at the C5-C6 double bond

## Spectroscopic Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopic data for **(E)-5-tetradecene**.

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **(E)-5-tetradecene** is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for **(E)-5-Tetradecene**

m/z	Relative Intensity (%)	Proposed Fragment
196	~5	$[M]^+$ (Molecular Ion)
167	~10	$[M - C_2H_5]^+$
139	~15	$[M - C_4H_9]^+$
125	~20	$[M - C_5H_{11}]^+$
111	~35	$[C_8H_{15}]^+$
97	~60	$[C_7H_{13}]^+$
83	~85	$[C_6H_{11}]^+$
69	~95	$[C_5H_9]^+$
55	100	$[C_4H_7]^+$ (Base Peak)
41	~80	$[C_3H_5]^+$

Data sourced from NIST WebBook.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **(E)-5-tetradecene** is not readily available. The following tables present predicted  $^1H$  and  $^{13}C$  NMR chemical shifts based on empirical rules and data for similar long-chain alkenes.

Table 2: Predicted  $^1H$  NMR Data for **(E)-5-Tetradecene** (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.40	m	2H	-CH=CH- (Olefinic protons)
~2.00	m	4H	-CH <sub>2</sub> -CH= (Allylic protons)
~1.26	m	18H	-(CH <sub>2</sub> ) <sub>9</sub> - (Aliphatic protons)
~0.88	t	6H	-CH <sub>3</sub> (Terminal methyl protons)

Table 3: Predicted <sup>13</sup>C NMR Data for **(E)-5-Tetradecene** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~130.5	-CH=CH- (Olefinic carbons)
~32.6	-CH <sub>2</sub> -CH= (Allylic carbons)
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> - (Aliphatic carbons)
~29.7	-(CH <sub>2</sub> ) <sub>n</sub> - (Aliphatic carbons)
~29.3	-(CH <sub>2</sub> ) <sub>n</sub> - (Aliphatic carbons)
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **(E)-5-tetradecene** is not publicly available. The following table lists the expected characteristic absorption bands for a trans-alkene.

Table 4: Predicted IR Absorption Bands for **(E)-5-Tetradecene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
~3020	Medium	=C-H Stretch
2955-2850	Strong	C-H Stretch (Alkyl)
~1670	Weak	C=C Stretch (trans)
~1465	Medium	-CH <sub>2</sub> - Bend
~965	Strong	=C-H Bend (trans, out-of-plane)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a liquid sample like **(E)-5-tetradecene**.

### Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the neat liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through gas chromatography for volatile samples. The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M<sup>+</sup>).
- **Fragmentation:** The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, positively charged ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

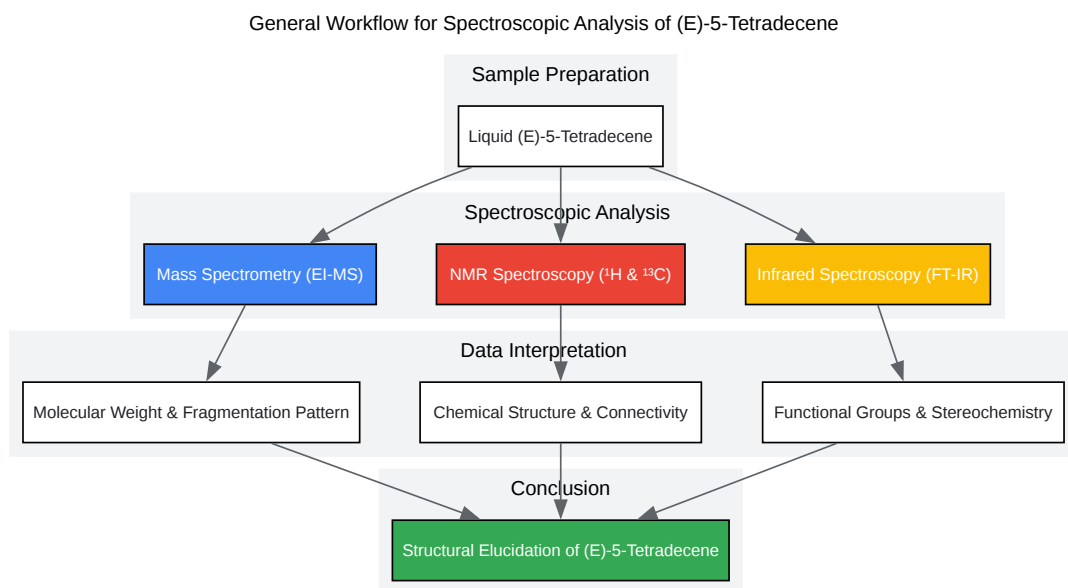
- **Sample Preparation:** Approximately 5-10 mg of **(E)-5-tetradecene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse  $^1\text{H}$  NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of the neat liquid **(E)-5-tetradecene** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.
- **Sample Spectrum:** The salt plates with the sample are placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.
- **Data Presentation:** The final spectrum is typically presented as a plot of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an alkene like **(E)-5-tetradecene**.



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Caption: Workflow for the spectroscopic analysis of **(E)-5-Tetradecene**.

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## References

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